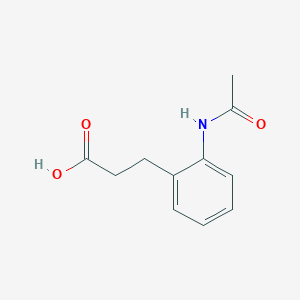
3-(2-Acetamidophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Acetamidophenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound features a benzene ring conjugated to a propanoic acid moiety, with an acetylamino group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetamidophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the acetylation of 2-aminophenylpropanoic acid. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Another method involves the reduction of 3-[2-(Nitro)phenyl]propanoic acid followed by acetylation. The reduction step can be performed using hydrogen gas in the presence of a palladium catalyst, and the subsequent acetylation is carried out using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(2-Acetamidophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the acetylamino group can yield the corresponding amine.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-(2-Acetamidophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-Acetamidophenyl)propanoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their functions. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- 3-Phenylpropanoic acid
- 2-Amino-3-(2-chlorophenyl)propanoic acid
- 2-(Acetylamino)-3-(phenylthio)propanoic acid
Uniqueness
3-(2-Acetamidophenyl)propanoic acid is unique due to the presence of the acetylamino group, which imparts specific chemical and biological properties This functional group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions
属性
CAS 编号 |
103797-10-0 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23g/mol |
IUPAC 名称 |
3-(2-acetamidophenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
InChI 键 |
GDZLBTKQQOHKGU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1CCC(=O)O |
规范 SMILES |
CC(=O)NC1=CC=CC=C1CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















